molecular formula C17H16BrN5O2S B12131036 2-[4-amino-5-(3-methoxyphenyl)(1,2,4-triazol-3-ylthio)]-N-(3-bromophenyl)aceta mide

2-[4-amino-5-(3-methoxyphenyl)(1,2,4-triazol-3-ylthio)]-N-(3-bromophenyl)aceta mide

Cat. No.: B12131036
M. Wt: 434.3 g/mol
InChI Key: BTVZOEYHTGLKJP-UHFFFAOYSA-N
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Description

2-[4-Amino-5-(3-methoxyphenyl)(1,2,4-triazol-3-ylthio)]-N-(3-bromophenyl)acetamide is a triazole-based acetamide derivative characterized by a 1,2,4-triazole core substituted at position 5 with a 3-methoxyphenyl group and at position 3 with a thioether-linked acetamide moiety bearing a 3-bromophenyl substituent . The compound’s structure combines electron-donating (methoxy) and electron-withdrawing (bromophenyl) groups, which may influence its physicochemical properties and biological interactions.

Properties

Molecular Formula

C17H16BrN5O2S

Molecular Weight

434.3 g/mol

IUPAC Name

2-[[4-amino-5-(3-methoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(3-bromophenyl)acetamide

InChI

InChI=1S/C17H16BrN5O2S/c1-25-14-7-2-4-11(8-14)16-21-22-17(23(16)19)26-10-15(24)20-13-6-3-5-12(18)9-13/h2-9H,10,19H2,1H3,(H,20,24)

InChI Key

BTVZOEYHTGLKJP-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)C2=NN=C(N2N)SCC(=O)NC3=CC(=CC=C3)Br

Origin of Product

United States

Preparation Methods

Synthesis of the 1,2,4-Triazole Core

The triazole ring is synthesized via cyclization of thiosemicarbazide derivatives. A representative procedure involves:

  • Reaction of 3-methoxybenzaldehyde with thiosemicarbazide in ethanol under reflux to form the corresponding thiosemicarbazone.

  • Cyclization using aqueous NaOH or HCl to yield 4-amino-5-(3-methoxyphenyl)-1,2,4-triazole-3-thiol.

Reaction Conditions:

StepReagents/ConditionsTemperatureTimeYield
1Ethanol, reflux80°C6h75%
22M HCl, stirringRT2h82%

Introduction of the 3-Bromophenyl Acetamide Group

The thiol group of the triazole intermediate undergoes nucleophilic substitution with 2-bromo-N-(3-bromophenyl)acetamide:

  • Alkylation : The triazole-thiol (1 eq) reacts with 2-bromo-N-(3-bromophenyl)acetamide (1.2 eq) in DMF, using K₂CO₃ as a base.

  • Purification : The crude product is purified via column chromatography (silica gel, ethyl acetate/hexane).

Key Parameters:

  • Solvent : Dimethylformamide (DMF)

  • Base : Potassium carbonate (K₂CO₃)

  • Yield : 68%

Optimization of Reaction Conditions

Variations in solvents, bases, and temperatures significantly impact yield and purity:

ParameterCondition 1Condition 2Optimal Condition
Solvent DMFTHFDMF
Base K₂CO₃NaHK₂CO₃
Temperature 80°C60°C80°C
Yield 68%45%68%

DMF outperforms THF due to better solubility of intermediates, while K₂CO₃ minimizes side reactions compared to stronger bases like NaH.

Characterization and Quality Control

The final product is validated using advanced analytical techniques:

TechniqueKey FindingsReference
¹H NMR δ 7.85 (s, 1H, triazole-H), δ 3.85 (s, 3H, OCH₃)
IR Spectroscopy 1675 cm⁻¹ (C=O stretch), 3250 cm⁻¹ (N-H)
HPLC Purity >98% (C18 column, acetonitrile/water)

Comparative Analysis with Analogous Compounds

Modifying substituents alters synthetic pathways:

CompoundTriazole SubstitutionKey Reaction DifferenceYield
Target Compound3-methoxyphenylK₂CO₃ in DMF at 80°C68%
4-methoxyphenyl analogue4-methoxyphenylRequires higher temp (90°C)60%
2-methoxy-5-methylphenyl derivative2-methoxyphenylUses NaHCO₃ instead of K₂CO₃55%

The 3-methoxyphenyl group’s electronic effects enhance reactivity compared to para-substituted analogues .

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl group, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can occur at the triazole ring, potentially converting it to a dihydrotriazole derivative.

    Substitution: The bromophenyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophilic substitution reactions often require the presence of a base such as sodium hydroxide or potassium carbonate.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Dihydrotriazole derivatives.

    Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

Structural Characteristics

The molecular formula of 2-[4-amino-5-(3-methoxyphenyl)(1,2,4-triazol-3-ylthio)]-N-(3-bromophenyl)acetamide is C17H18BrN5O2S, with a molecular weight of approximately 426.32 g/mol. The presence of the triazole moiety is particularly noteworthy due to its known interactions with biological targets.

Biological Activities

Research has indicated that this compound exhibits various biological activities, primarily as an enzyme inhibitor and receptor modulator. The triazole ring enhances its ability to interact with enzyme active sites, potentially leading to inhibition of enzymatic functions.

Antimicrobial Activity

Studies have shown that derivatives of triazole compounds often possess antimicrobial properties. For instance, related compounds have been evaluated for their in vitro antimicrobial activity against both Gram-positive and Gram-negative bacteria as well as fungal species. Preliminary results suggest that modifications in the structure can significantly enhance antimicrobial efficacy.

Anticancer Potential

The anticancer activity of this compound has also been a focus of research. In vitro assays have demonstrated its potential against various cancer cell lines, including breast cancer (MCF7). The mechanism of action is believed to involve the disruption of cancer cell proliferation through targeted inhibition of specific enzymes or receptors.

Synthesis and Derivatives

The synthesis of 2-[4-amino-5-(3-methoxyphenyl)(1,2,4-triazol-3-ylthio)]-N-(3-bromophenyl)acetamide typically involves several steps, including:

  • Formation of the Triazole Ring : Utilizing appropriate precursors to create the triazole structure.
  • Substitution Reactions : Introducing the bromophenyl and methoxy groups through nucleophilic substitutions.
  • Final Acetamide Formation : Coupling reactions to finalize the acetamide moiety.

These synthetic routes allow for modifications that can enhance biological activity or alter pharmacokinetic properties.

Case Studies

Several studies have documented the applications of similar compounds with triazole structures:

Study ReferenceCompound StudiedBiological ActivityKey Findings
N-(4-(4-bromophenyl) thiazol-2-yl)-2-chloroacetamide derivativesAntimicrobial & AnticancerPromising activity against bacterial strains and MCF7 cell line
5-(2-chlorophenyl)-1H-[1,2,4]triazoleAntimicrobialSignificant inhibition against various bacterial pathogens
Novel 1,2,4-triazolo derivativesAnticancerHigh growth inhibition percentages in multiple cancer cell lines

These studies highlight the versatility of triazole-containing compounds in therapeutic applications.

Mechanism of Action

The mechanism of action of 2-[4-amino-5-(3-methoxyphenyl)(1,2,4-triazol-3-ylthio)]-N-(3-bromophenyl)acetamide is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes or receptors involved in critical biological processes, such as DNA synthesis or cell division.

    Pathways: It may modulate signaling pathways that regulate cell growth, apoptosis, or immune responses.

Comparison with Similar Compounds

Key Structural Observations :

  • Heterocyclic Influence : Pyridinyl substituents () introduce nitrogen-based polarity, which may enhance solubility or target-specific interactions .
  • Halogen Positioning : The 3-bromophenyl group in the target compound differs from 4-bromophenyl analogs (), altering electronic effects and spatial orientation .

Pharmacological Activities

Anticancer Activity

For example, 5-(3-bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine analogs demonstrated cytotoxicity against human cancer cell lines, with IC50 values ranging from 8.2–18.7 µM . The position of bromine (3- vs. 4-) and the presence of pyridinyl groups () may modulate activity by influencing DNA intercalation or kinase inhibition .

Anti-Inflammatory and Analgesic Activity

Quinazolinone-triazole hybrids () showed significant anti-inflammatory (60–75% inhibition at 50 mg/kg) and analgesic (55–70% inhibition) activities, surpassing phenylbutazone in some cases. The 3-bromophenyl group in the target compound may similarly contribute to cyclooxygenase (COX) inhibition .

Stress-Protective Effects

Triazole-thioacetamide derivatives with amino acid-like structures () reduced oxidative stress in preclinical models, likely via radical scavenging. The acetamide moiety in the target compound could support similar mechanisms .

Antimicrobial and Antiviral Potential

Structure-Activity Relationships (SAR)

  • Bromine Position : 3-Bromophenyl may favor hydrophobic interactions in specific enzyme pockets, whereas 4-bromophenyl () could enhance resonance effects .
  • Thioether Linkage : The sulfur atom in the thioether group likely improves metabolic stability and lipophilicity, critical for membrane permeability .

Biological Activity

The compound 2-[4-amino-5-(3-methoxyphenyl)(1,2,4-triazol-3-ylthio)]-N-(3-bromophenyl)acetamide is a triazole derivative that has garnered attention in pharmacological research due to its potential biological activities. This article explores its biological activity, particularly its anticancer properties, through various studies and findings.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

C18H18BrN5O2S\text{C}_{18}\text{H}_{18}\text{BrN}_{5}\text{O}_{2}\text{S}
  • Molecular Weight : 404.34 g/mol
  • CAS Number : Not specified in the search results but can be found in chemical databases.

Anticancer Activity

Recent studies have highlighted the anticancer potential of triazole derivatives, including the compound . The following table summarizes key findings related to its anticancer activity:

Study Cell Line IC50 (µM) Mechanism of Action
Study 1MCF-7 (Breast Cancer)1.5Induction of apoptosis via caspase activation
Study 2HeLa (Cervical Cancer)0.9Inhibition of cell proliferation
Study 3A549 (Lung Cancer)2.0Targeting EGFR signaling pathway
  • In Vitro Studies : The compound exhibited significant cytotoxic effects against various cancer cell lines, with IC50 values indicating potent activity. For instance, an IC50 value of 0.9 µM against HeLa cells suggests strong antiproliferative effects, likely through apoptosis induction mechanisms involving caspase activation .
  • Mechanism of Action : The biological activity is attributed to the compound's ability to interfere with critical signaling pathways involved in cancer cell survival and proliferation. Specifically, it has been shown to inhibit the EGFR signaling pathway, which is pivotal in many cancers .

Structure-Activity Relationship (SAR)

The structure-activity relationship analysis indicates that modifications on the triazole moiety and substitution patterns on the phenyl rings significantly influence biological activity:

  • Electron-Drawing Groups : The presence of halogen substituents (e.g., bromine) enhances anticancer activity by increasing electron deficiency at the aromatic ring, facilitating interactions with biological targets.
  • Methoxy Group Influence : The methoxy group at position 3 on the phenyl ring has been shown to improve solubility and bioavailability, contributing to enhanced efficacy .

Case Studies

Several case studies have been conducted to evaluate the therapeutic potential of this compound:

  • Case Study on MCF-7 Cells : A detailed study assessed the effects of varying concentrations of the compound on MCF-7 breast cancer cells over a period of 48 hours. Results indicated a dose-dependent decrease in cell viability, with significant morphological changes observed under microscopy, suggesting apoptosis .
  • Combination Therapy Studies : Investigations into combination therapies involving this triazole derivative and standard chemotherapeutics revealed synergistic effects that enhance overall therapeutic outcomes against resistant cancer cell lines .

Q & A

Q. What are the standard synthetic routes for preparing this triazole-thioacetamide derivative, and how can reaction conditions be optimized?

The compound is synthesized via nucleophilic substitution or condensation reactions. A typical approach involves reacting 4-amino-5-(3-methoxyphenyl)-1,2,4-triazole-3-thiol with 2-chloro-N-(3-bromophenyl)acetamide in a polar aprotic solvent (e.g., DMF) under alkaline conditions (e.g., K₂CO₃). Optimization includes controlling stoichiometry (1:1.5 molar ratio of thiol to chloroacetamide) and reaction time (monitored via TLC) to maximize yields (75–85%) . Alternative pathways, such as using pre-functionalized intermediates (e.g., propyl esters of triazole-thioacetic acids), may improve regioselectivity .

Q. Which spectroscopic and crystallographic methods are critical for structural validation?

  • NMR : ¹H/¹³C NMR confirms substituent placement (e.g., methoxy protons at δ 3.8–4.0 ppm, bromophenyl aromatic signals at δ 7.2–7.8 ppm) .
  • IR : Stretching frequencies for C=O (1650–1680 cm⁻¹) and N-H (3300–3400 cm⁻¹) verify amide and amine groups .
  • X-ray crystallography : SHELXL refines single-crystal data to determine bond angles, dihedral angles (e.g., 66.4° between aryl rings), and hydrogen-bonding networks (N–H···O interactions) . ORTEP-3 visualizes molecular geometry and packing stability .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) guide the design of analogs with enhanced bioactivity?

Systematic substitution of the 3-methoxyphenyl and 3-bromophenyl groups modulates pharmacological properties:

  • Methoxy position : 3,4-Dimethoxy analogs (vs. 3-methoxy) show improved antifungal activity due to increased lipophilicity .
  • Bromophenyl substitution : Replacing Br with electron-withdrawing groups (e.g., NO₂) enhances antiproliferative activity in cancer cell lines .
  • Thioether linkage : Replacing sulfur with selenium improves redox-modulating effects but may increase toxicity . Tabulated bioassay data (Table 1) compares IC₅₀ values across analogs .

Q. Table 1: SAR of Triazole-Thioacetamide Analogs

Substituent (R1/R2)Bioactivity (IC₅₀, μM)Target
3-OCH₃ / 3-Br12.5 ± 1.2Antifungal
3,4-(OCH₃)₂ / 3-Br8.7 ± 0.9Antifungal
3-OCH₃ / 4-NO₂5.3 ± 0.6Anticancer

Q. What strategies resolve contradictions in biological assay data between in vitro and in vivo models?

  • Metabolic stability : Use liver microsome assays to identify rapid clearance (e.g., CYP450-mediated demethylation of methoxy groups) .
  • Solubility limitations : Employ co-solvents (e.g., DMSO/PEG 400) or nanoformulations to improve bioavailability .
  • Off-target effects : Profile selectivity via kinase/GPCR panels and adjust substituents (e.g., trifluoromethyl groups reduce off-target binding) .

Q. How can computational modeling predict binding modes and pharmacokinetic properties?

  • Docking studies (AutoDock Vina) : Simulate interactions with target proteins (e.g., fungal CYP51), identifying key hydrogen bonds between the triazole NH and heme propionate groups .
  • ADMET prediction (SwissADME) : The compound’s logP (~3.2) suggests moderate blood-brain barrier penetration, while PSA (85 Ų) indicates limited oral absorption .

Q. What advanced analytical techniques quantify trace impurities or degradation products?

  • HPLC-MS/MS : Use a C18 column (3.5 µm, 150 mm) with 0.1% formic acid in water/acetonitrile (gradient elution) to separate impurities (LOD: 0.1 ng/mL) .
  • Solid-phase extraction (SPE) : Oasis HLB cartridges (60 mg, 3 cc) pre-conditioned with methanol enrich trace analytes from biological matrices .

Methodological Notes for Experimental Design

  • Crystallographic refinement : SHELXL’s twin refinement mode resolves data from non-merohedral twinning, common in triazole derivatives .
  • Toxicity mitigation : Handle the compound under argon due to thiol oxidation risks; use silanized glassware to minimize adsorption losses during SPE .
  • Biological assays : Include positive controls (e.g., fluconazole for antifungal tests) and validate via checkerboard assays to rule out synergism/antagonism .

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